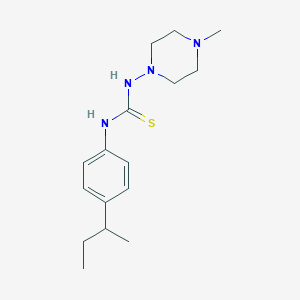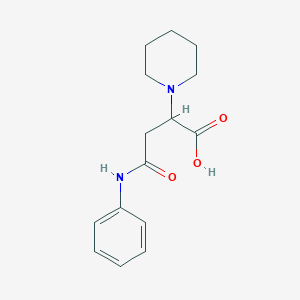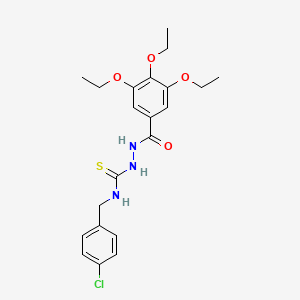
N-(4-sec-butylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Overview
Description
N-(4-sec-butylphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, commonly known as SIB-1553A, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. SIB-1553A is a selective agonist of the sigma-2 receptor, a protein that is expressed in various tissues and has been implicated in several physiological and pathological processes.
Mechanism of Action
SIB-1553A exerts its effects through the sigma-2 receptor, a protein that is expressed in various tissues including the brain, heart, and lungs. The sigma-2 receptor has been implicated in several physiological and pathological processes, including cell proliferation, apoptosis, and stress response. SIB-1553A acts as a selective agonist of the sigma-2 receptor, modulating its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
SIB-1553A has been shown to have several biochemical and physiological effects in various models. In cancer cells, SIB-1553A induces cell death through apoptosis and autophagy, leading to inhibition of tumor growth. In the nervous system, SIB-1553A has been shown to have neuroprotective effects, reducing oxidative stress and inflammation and promoting neuronal survival. SIB-1553A has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Advantages and Limitations for Lab Experiments
SIB-1553A has several advantages for lab experiments. It is a highly selective agonist of the sigma-2 receptor, making it suitable for studying the specific effects of sigma-2 receptor activation. The synthesis method for SIB-1553A has been optimized to yield high purity and high yield, making it suitable for large-scale production. However, there are also limitations to using SIB-1553A in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established. Additionally, the compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on SIB-1553A. One area of interest is its potential use in cancer therapy. Further studies are needed to evaluate the safety and efficacy of SIB-1553A in human cancer patients. Another area of interest is its potential use in the treatment of neurological disorders. SIB-1553A has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of SIB-1553A on cellular signaling pathways.
Scientific Research Applications
SIB-1553A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. SIB-1553A has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4S/c1-4-13(2)14-5-7-15(8-6-14)17-16(21)18-20-11-9-19(3)10-12-20/h5-8,13H,4,9-12H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMUYQBCYIICCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Butan-2-yl)phenyl]-3-(4-methylpiperazin-1-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4118820.png)
![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)

![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)
![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)
![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)

